Fumonisin B1-13C4
Description
Contextualization of Fumonisin B1 in Mycotoxin Science
Fumonisins are a group of mycotoxins produced primarily by the fungi Fusarium verticillioides and Fusarium proliferatum, which commonly contaminate maize and other cereals worldwide. nih.govmdpi.com Among the various fumonisins, Fumonisin B1 (FB1) is the most abundant and most toxic, posing a significant threat to human and animal health. nih.govmdpi.com First isolated in 1988, FB1 has been linked to various adverse health effects, including esophageal cancer in humans, leukoencephalomalacia in horses, and pulmonary edema in pigs. nih.govnih.govfstjournal.com.br Due to its prevalence and toxicity, regulatory limits for FB1 in food and feed have been established in many countries to protect consumers. mdpi.com
The chemical structure of Fumonisin B1 is a long-chain aminopolyol, which makes it water-soluble and relatively heat-stable. nih.gov Its mode of action involves the inhibition of ceramide synthase, a key enzyme in sphingolipid metabolism. nih.govnih.gov This disruption of sphingolipid biosynthesis is a primary mechanism behind its toxic effects. nih.gov
Significance of Isotopic Labeling in Chemical Biology and Mycotoxin Research
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the context of mycotoxin research, stable isotopes like Carbon-13 (¹³C) are used. nih.govacs.org This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry (MS). researchgate.net
The primary advantage of using isotopically labeled compounds, such as Fumonisin B1-13C4, is in stable isotope dilution assays (SIDAs). nih.govresearchgate.net In these assays, a known amount of the labeled compound is added to a sample as an internal standard before analysis. libios.fr Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, it can effectively compensate for variations in extraction efficiency and matrix effects in the mass spectrometer. researchgate.netromerlabs.com This leads to more accurate and precise quantification of the mycotoxin, which is crucial for enforcing regulatory limits and conducting reliable risk assessments. researchgate.net
Rationale for Research Focus on this compound as a Scientific Probe
The focus on this compound as a scientific probe stems from the need for highly accurate and sensitive methods for detecting Fumonisin B1 in various commodities. Traditional analytical methods can be hampered by the complexity of food matrices, leading to inaccuracies. tandfonline.com this compound, with its carbon-13 labels, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based methods. acs.orglibios.fr
The use of a fully ¹³C-labeled internal standard is considered the gold standard for quantitative analysis because its physicochemical properties are nearly identical to the native toxin, ensuring it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer source. researchgate.net This minimizes analytical errors and improves the reliability of the results. The availability of certified this compound reference materials has been a significant advancement for food safety laboratories and researchers studying the occurrence and toxicology of fumonisins. libios.frromerlabs.com
Overview of Major Research Domains Utilizing this compound
This compound is primarily utilized in research domains that require precise measurement of Fumonisin B1 levels. These include:
Food Safety and Regulatory Monitoring: Government agencies and food producers use this compound in their analytical methods to ensure that food and feed products comply with established safety regulations for Fumonisin B1 contamination. nih.govresearchgate.net
Exposure Assessment Studies: Researchers use this labeled standard to accurately determine the dietary intake of Fumonisin B1 in different populations, which is essential for assessing the associated health risks. nih.govwaocp.org
Toxicological Research: In studies investigating the mechanisms of Fumonisin B1 toxicity, accurate quantification of the toxin in biological samples is critical. This compound facilitates this by enabling precise measurements in complex biological matrices. nih.gov
Method Development and Validation: Analytical chemists rely on this compound to develop and validate new and improved methods for mycotoxin analysis, particularly those employing advanced mass spectrometry techniques. acs.orgtandfonline.com
Properties
CAS No. |
1324564-22-8 |
|---|---|
Molecular Formula |
C34H59NO15 |
Molecular Weight |
725.807 |
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |
InChI Key |
UVBUBMSSQKOIBE-MRKPEMRISA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling of Fumonisin B1 13c4
Strategies for Carbon-13 Isotopic Enrichment in Fumonisin B1 Biosynthesis
The biosynthesis of Fumonisin B1 involves a complex pathway, offering opportunities for isotopic labeling through the introduction of enriched precursors. nih.govacs.org The backbone of the molecule is understood to be of polyketide origin, assembled from acetate (B1210297) units, with additional components derived from amino acids like alanine (B10760859) and methionine, and the tricarballylic acid moieties originating from the Krebs cycle. nih.govoup.comnih.gov
Precursor Feeding Approaches for 13C4 Labeling
The production of 13C-labeled Fumonisin B1 is achieved by supplying 13C-enriched precursors to cultures of Fusarium moniliforme. nih.gov Studies have successfully utilized specifically enriched 13C-acetate, L-alanine, L-glutamic acid, and L-methionine to incorporate Carbon-13 into the fumonisin structure. nih.gov For instance, feeding the fungal cultures with [13C]acetate has been a primary method to introduce the label into the polyketide backbone. oup.comresearchgate.net
The timing of precursor addition is critical and is designed to coincide with the onset of rapid fumonisin production by the fungus. nih.gov This ensures efficient incorporation of the labeled substrate into the target molecule. Research has demonstrated that L-alanine is incorporated intact into the Fumonisin B1 molecule. researchgate.netnih.gov Similarly, the methyl groups at C-12 and C-16 are derived from methionine. nih.govasm.org The tricarballylic acid side chains are derived from L-glutamic acid, which enters the Krebs cycle. nih.govresearchgate.net By providing a combination of these precursors with 13C labels at specific positions, it is possible to achieve the desired 13C4-labeled Fumonisin B1. For example, a commercially available standard, Fumonisin B1-13C34, is fully labeled with Carbon-13, indicating the feasibility of extensive isotopic enrichment through biosynthetic methods. medchemexpress.cominvivochem.comlibios.fr
Table 1: Key Precursors for Biosynthetic Labeling of Fumonisin B1
| Precursor | Incorporated Section of Fumonisin B1 | Reference |
|---|---|---|
| Acetate | Polyketide backbone | nih.gov, oup.com |
| L-Alanine | C-1 and C-2 positions | nih.gov, researchgate.net |
| L-Methionine | C-12 and C-16 methyl groups | nih.gov, asm.org |
| L-Glutamic Acid | Tricarballylic acid side chains | nih.gov, researchgate.net |
Fermentation Optimization for Enhanced Labeled Fumonisin B1 Production
Maximizing the yield of labeled Fumonisin B1 requires careful optimization of the fermentation process. Factors such as the culture medium, substrate, and incubation conditions play a significant role. Studies have shown that higher levels of Fumonisin B1 are produced in shake cultures compared to static cultures, although the percentage of labeled precursor incorporation may be lower under shake conditions due to rapid metabolism. researchgate.netnih.gov For instance, under static conditions, a 5.5% incorporation of labeled alanine was observed, while in shake cultures, which produced significantly more Fumonisin B1, the incorporation rate was between 1.1-1.4%. researchgate.netnih.gov
Chemical Synthesis Routes for Fumonisin B1-13C4
While biosynthetic methods are effective, chemical synthesis offers a route to produce Fumonisin B1 analogs that may not be accessible through fermentation and allows for precise, directed isotopic labeling. researchgate.net
Stereoselective Synthesis Methodologies
The chemical synthesis of Fumonisin B1 is a formidable challenge due to the presence of ten stereocenters in the molecule, which allows for 1,024 possible stereoisomers. nih.gov Therefore, stereoselective synthesis is paramount. Researchers have developed elegant strategies to control the stereochemistry at each chiral center.
One approach involves a retrosynthetic analysis that disconnects the molecule into smaller, more manageable building blocks. For example, the C20 backbone can be disconnected at the C(9)-C(10) bond, identifying key subunits that can be synthesized stereoselectively. Key reactions in these synthetic routes include the Sharpless asymmetric epoxidation and the nih.gov-Wittig rearrangement, which are instrumental in generating the required stereogenic centers. A total synthesis of Fumonisin B1 has been achieved through a convergent approach, linking two functionality-rich sectors at the C9-C10 bond. umb.edu This synthesis utilized stereospecific allylic transfer from a camphor-derived reagent to control the chirality of the C5 alcohol. umb.edu
Challenges in Directed Isotopic Incorporation
A primary challenge in the chemical synthesis of this compound is the introduction of the four Carbon-13 atoms at specific, desired locations within a complex, multi-step synthesis. This requires the use of 13C-labeled building blocks early in the synthetic sequence. The complexity of the molecule and the numerous reaction steps mean that the labeled synthons must be robust and compatible with a wide range of chemical transformations.
Purification and Characterization Techniques for this compound
Following either biosynthetic or chemical synthesis, the labeled Fumonisin B1 must be purified and its structure, including the position and extent of isotopic labeling, must be rigorously confirmed.
Purification typically involves a series of chromatographic steps. An initial extraction with a solvent mixture like acetonitrile/water is common. unb.br This is often followed by solid-phase extraction (SPE) using cartridges such as C18 or specialized immunoaffinity columns (IAC) to selectively isolate the fumonisins from the complex mixture of the fermentation broth or reaction medium. asm.orgnih.gov
Characterization relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both detection and quantification. nih.govacs.org The use of isotopically labeled internal standards like this compound is crucial for accurate quantification by compensating for matrix effects. spectroscopyonline.comnih.gov
NMR spectroscopy, particularly 13C-NMR, is essential for unequivocally determining the location of the Carbon-13 labels within the molecule. nih.gov By analyzing the chemical shifts and coupling patterns in the NMR spectra of the enriched compound, researchers can confirm the success of the labeling strategy. nih.govnih.gov Techniques such as electrospray mass spectrometry (ESMS) and fast-atom bombardment mass spectrometry (FABMS) are also employed to characterize the labeled mycotoxin and its derivatives. nih.gov
Chromatographic Separations for Isotopic Purity
Achieving high isotopic and chemical purity of this compound is paramount for its use as an internal standard. High-performance liquid chromatography (HPLC) is a principal technique for this purification. core.ac.uk Reversed-phase HPLC (RP-HPLC) is commonly employed, often in conjunction with various detectors. core.ac.uk
To ensure the removal of unlabeled Fumonisin B1 and other impurities, multi-step purification protocols are often necessary. These can include initial extraction and clean-up steps prior to the final chromatographic separation. Techniques such as solid-phase extraction (SPE) with strong anion exchange (SAX) or immunoaffinity columns (IAC) can be used to isolate fumonisins from the culture medium or sample matrix before HPLC analysis. core.ac.ukmdpi.com The use of uniformly ¹³C-labeled internal standards helps to correct for any losses during sample preparation and analysis. romerlabs.comhpst.cznih.gov
The efficiency of the chromatographic separation is critical. The goal is to obtain a final product with a high degree of purity, often exceeding 92.5% as determined by HPLC.
Spectroscopic Confirmation of ¹³C₄ Incorporation
Following purification, spectroscopic methods are essential to confirm the successful incorporation of the four ¹³C atoms into the Fumonisin B1 molecule and to verify its structural integrity.
Mass Spectrometry (MS) is a primary tool for this confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the analysis of fumonisins and their isotopically labeled analogues. researchgate.netnih.gov The mass spectrometer detects the mass-to-charge ratio of the ions, and the ¹³C₄-labeled compound will have a distinct mass shift compared to the unlabeled Fumonisin B1. For example, uniformly labeled [¹³C₃₄]-Fumonisin B1 shows a mass shift of M+34. This allows for clear differentiation and quantification. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and thus the incorporation of the ¹³C isotopes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. While MS confirms the mass change, NMR can pinpoint the exact locations of the ¹³C labels within the molecule by analyzing the chemical shifts and coupling constants of the carbon and adjacent proton nuclei. This technique is invaluable for verifying the specific positions of the isotopic labels, ensuring the synthesis has proceeded as intended. nih.gov
The combination of these chromatographic and spectroscopic techniques ensures the production of high-purity, accurately labeled this compound, which is indispensable for reliable mycotoxin analysis in research and food safety applications. libios.frlibios.fr
Precision Analytical Quantification of Fumonisin B1 Using Fumonisin B1 13c4 Internal Standards
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Fumonisin B1-13C4
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of fumonisins. nih.goviarc.fr The integration of this compound as an internal standard in LC-MS/MS workflows significantly enhances method performance, providing unparalleled accuracy and precision. libios.fr In this setup, the sample is fortified with a known amount of this compound before extraction. fda.govresearchgate.net During analysis, the mass spectrometer distinguishes between the native Fumonisin B1 and the heavier labeled standard based on their mass-to-charge (m/z) ratio. The ratio of the peak area of the native analyte to that of the internal standard is used for quantification, effectively correcting for variations in sample preparation and instrumental response. fda.gov
The demand for monitoring mycotoxins at increasingly lower levels, especially in products for vulnerable populations like infant formula, has driven the development of ultrasensitive detection methods. frontiersin.orglcms.cz The use of this compound is central to these advancements. By providing a stable and reliable reference point in the analysis, it allows for the confident detection and quantification of Fumonisin B1 at trace concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
Researchers have developed methods capable of detecting Fumonisin B1 at levels far below regulatory limits. For example, a "dilute and shoot" LC-MS/MS method for animal feeds was developed that could be used as a highly sensitive screen for low-level contamination. lcms.cz Another study focused on human breast milk significantly improved sensitivity, decreasing the limits of detection (LODs) by a factor of 2 to 60 times compared to previous assays, enabling the assessment of chronic low-dose exposures. frontiersin.org The stability and predictable behavior of the 13C-labeled internal standard are crucial for achieving the low detection limits seen in modern analytical methods. frontiersin.org
Table 1: LC-MS/MS Method Parameters for Fumonisin B1 Quantification using this compound
| Matrix | Chromatographic Column | Mobile Phase Components | Reported Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Chicken Feed & Excreta | CORTECS C18 (2.1 mm × 100 mm, 1.6 μm) | 0.2% Formic acid in water; 0.2% Formic acid in methanol (B129727) | 160 µg/kg | mdpi.com |
| Corn | Zorbax Eclipse XDB-C18 | Methanol, Water, Formic acid | 2.0 µg/kg | researchgate.net |
| Food Grade Gums | Not Specified | Acetonitrile, Water | 25 µg/kg (for Fumonisin B3) | researchgate.net |
| Breast Milk | Not Specified | Methanol, Acetonitrile, Water, Acetic Acid | Not explicitly stated for FB1, but method decreased LODs 2-60x overall | frontiersin.org |
| Corn, Peanut Butter, Wheat Flour | Agilent InfinityLab Poroshell 120 Stablebond-C18 (2.1 x 100 mm, 2.7 µm) | Ammonium formate, Formic acid, Water, Methanol | Method-dependent | fda.gov |
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-extracted compounds from the sample matrix (e.g., fats, proteins, carbohydrates in corn or feed) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. lcms.czcore.ac.uk This can cause inaccurate quantification. This compound is an ideal tool to overcome this issue. romerlabs.com Because the labeled standard has the same molecular structure and retention time as the native Fumonisin B1, it is subject to the exact same matrix effects. libios.fr Any signal suppression or enhancement experienced by the native toxin will also be experienced by the internal standard. By calculating the ratio of the analyte to the standard, the matrix effect is effectively canceled out, leading to highly accurate results regardless of the complexity of the sample matrix. fda.govcore.ac.uk Studies have demonstrated that this approach works well across a variety of complex matrices, from spices and compound feed to food-grade gums. researchgate.netcore.ac.uk
Method validation is a critical process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Stable Isotope Dilution Analysis (SIDA) using this compound is a cornerstone of robust method validation for Fumonisin B1. fda.gov Validation protocols assess several key parameters, including accuracy (measured as recovery), precision (measured as relative standard deviation or RSD), linearity, and the limit of quantification (LOQ).
In SIDA, accuracy is determined by spiking blank matrix samples with a known concentration of the native Fumonisin B1 and the this compound internal standard. The samples are then processed and analyzed, and the measured concentration is compared to the known spiked amount. Because the internal standard corrects for any analyte loss during sample preparation, SIDA methods consistently yield high recovery values, typically within the range of 80-120%, with low RSDs, demonstrating the method's accuracy and reproducibility. researchgate.netmdpi.com For instance, a validated method for chicken feed and excreta reported recoveries between 82.6% and 115.8% with RSDs from 3.9% to 18.9%. mdpi.com Similarly, a method for food gums showed recoveries of 84% to 117% with RSDs under 20%. researchgate.net
Table 2: Validation Data for SIDA-LC-MS/MS Methods
| Matrix | Spiking Levels | Average Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Chicken Feed | Low, Medium, High | 82.6 - 115.8% | 3.9 - 18.9% | mdpi.com |
| Chicken Excreta | Low, Medium, High | 82.6 - 115.8% | 3.9 - 18.9% | mdpi.com |
| Food Grade Gums | 25, 100, 500 µg/kg | 84 - 117% | < 20% | researchgate.net |
| Maize | 100, 200, 500 µg/kg | 78 - 107% (LC-MS/MS used for ELISA validation) | 3 - 15% (LC-MS/MS used for ELISA validation) | nih.gov |
Matrix Effects and Compensation with this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating this compound
While LC-MS/MS is the dominant technique for fumonisin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another potential analytical platform. However, fumonisins are large, non-volatile, and polar molecules, making them unsuitable for direct GC-MS analysis. nih.govt3db.ca To be analyzed by GC, they must first be chemically modified through a process called derivatization to increase their volatility.
The scientific literature contains very limited information on the specific use of this compound in GC-MS methods. While some vendors may list the standard as potentially suitable for GC applications, established and validated methods are not commonly reported. The extensive sample preparation and derivatization required for GC analysis of fumonisins, combined with the superior performance and simpler workflow of LC-MS/MS, has made the latter the overwhelmingly preferred method for regulatory and research purposes. nih.gov
Advancements in Immunoanalytical Techniques Aided by Labeled Standards
Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for rapid screening of mycotoxins due to their high throughput and ease of use. nih.gov While this compound is not used directly as a component within the ELISA test itself, it plays a critical and indispensable role in the development and validation of these assays.
The development of a reliable ELISA requires the production of specific antibodies that bind to the target analyte, in this case, Fumonisin B1. nih.govnih.gov Once an ELISA method is developed, its performance must be rigorously validated to ensure it provides accurate results. This is where the LC-MS/MS method using this compound becomes essential.
The SIDA-LC-MS/MS method serves as the confirmatory or reference method against which the new ELISA is compared. nih.gov A set of naturally contaminated and/or spiked samples is analyzed by both the new ELISA and the reference LC-MS/MS method. The results are then statistically compared to assess the ELISA's accuracy, precision, and potential for cross-reactivity. A high correlation coefficient between the ELISA and LC-MS/MS results indicates that the immunoassay is reliable for its intended screening purpose. For example, one study that developed a monoclonal antibody-based ELISA for Fumonisin B1 in maize validated its performance against an LC-MS/MS method, achieving a correlation coefficient greater than 0.82, which confirmed the reliability of the new assay. nih.gov Therefore, this compound is fundamental to the advancement of immunoanalytical techniques by providing the "gold standard" benchmark for their validation.
Aptamer-Based Fluorescence Assays for Enhanced Specificity
Aptamer-based fluorescence assays offer a promising alternative to conventional methods for Fumonisin B1 detection due to their high specificity and sensitivity. chemrxiv.orgnih.gov Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind to specific targets like FB1 with high affinity. nih.govwhiterose.ac.uk
Recent developments in this area include dual-mode assays that combine surface-enhanced Raman scattering (SERS) and fluorometry. aptamergroup.com In one such assay, a fluorophore-labeled aptamer acts as a probe, and its complementary DNA strand, modified with a quencher, is used. aptamergroup.com In the absence of FB1, the aptamer and its complement associate, leading to a strong SERS signal and a weak fluorescence signal. aptamergroup.com When FB1 is present, the aptamer preferentially binds to the toxin, causing disassociation from the quencher and resulting in increased fluorescence. aptamergroup.com This method has demonstrated high sensitivity, with a limit of detection (LOD) of 5 pg/mL in fluorescence mode, and has shown excellent agreement with LC-MS/MS methods when testing spiked corn samples. aptamergroup.com
Another approach utilizes the fluorescent dye PicoGreen, which binds to double-stranded DNA. nih.gov An FB1 aptamer and its complementary strand form a double-stranded hybrid that PicoGreen can bind to, producing a fluorescent signal. nih.gov This method is highly specific, showing no cross-reactivity with other mycotoxins like aflatoxin B1, ochratoxin A, citrinin, and zearalenone (B1683625). nih.gov The assay has a sensitivity of 0.1 µg/L and can be completed within 40 minutes. nih.gov
While this compound is not directly used as a competitor in these fluorescence assays, it is crucial for the validation and comparison of these novel methods against gold-standard chromatographic techniques that rely on isotopically labeled internal standards for accurate quantification. aptamergroup.comchromatographyonline.com
Sample Preparation and Clean-Up Strategies for Fumonisin B1 Analysis
Effective sample preparation is a critical step in the accurate analysis of Fumonisin B1, aimed at removing interfering matrix components and concentrating the analyte.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for cleaning up complex sample matrices before chromatographic analysis. lcms.czlcms.cz For fumonisin analysis, strong anion exchange (SAX) cartridges are commonly employed. scielo.briteh.ai The general procedure involves extracting the fumonisins from the sample, often with a methanol-water mixture, adjusting the pH of the extract, and then passing it through the SAX column. iteh.ai After washing to remove impurities, the fumonisins are eluted with a solvent like methanol containing acetic acid. iteh.aifamic.go.jp
The use of isotopically labeled internal standards like this compound is integral to SPE protocols, as they are added to the sample before extraction. chromatographyonline.commdpi.comresearchgate.net This allows for the correction of analyte losses that may occur during the multi-step SPE process, thereby ensuring accurate quantification. chromatographyonline.com The recovery rates for fumonisins using SPE can range from 54% to 110%, depending on the matrix and the specific protocol. acs.org
Table 1: Selected SPE Protocols for Fumonisin B1 Analysis
| Matrix | SPE Sorbent | Extraction Solvent | Elution Solvent | Average Recovery of FB1 | Reference |
| Corn | Strong Anion Exchange (SAX) | Methanol/Water (3:1) | Methanol/Acetic Acid (99:1) | 93-98% | feedhaccp.org |
| Cereal-based Infant Food | ISOLUTE® Myco | 60% Methanol (aq) | Not specified | High recoveries reported | lcms.cz |
| Corn | SAX and C18 | Not specified | Not specified | 54-110% | acs.org |
Immunoaffinity Column (IAC) Integration
Immunoaffinity columns (IAC) offer a highly specific method for sample clean-up by utilizing monoclonal antibodies that selectively bind to fumonisins. mzfoodtest.comr-biopharm.com This high degree of specificity allows for the effective isolation of fumonisins from complex matrices, resulting in cleaner extracts and improved analytical sensitivity. whiterose.ac.ukresearchgate.net
The procedure typically involves extracting the mycotoxins from the sample, filtering and diluting the extract, and then passing it through the IAC. mzfoodtest.comresearchgate.net The fumonisins bind to the antibodies on the column, while other matrix components are washed away. mzfoodtest.com The purified fumonisins are then eluted from the column, often with methanol. mzfoodtest.comresearchgate.net
The integration of this compound as an internal standard is crucial when using IAC, especially in methods like LC-MS/MS. chromatographyonline.com Adding the labeled standard before the extraction and clean-up process compensates for any variability in recovery, leading to highly accurate and precise results. chromatographyonline.com Studies have demonstrated excellent recoveries for fumonisins using IAC, often ranging from 82% to over 100%. rsc.orgnih.govvup.sk
Table 2: Performance of Immunoaffinity Column (IAC) Clean-up for Fumonisin B1
| Matrix | Analytical Method | Spike Level | Average Recovery of FB1 | Reference |
| Spices and Herbs | HPLC-FLD | Not specified | 82.34% - 98.16% | rsc.org |
| Cornmeal | HPLC-FLD | 0.1-30.0 µg/g | 75.1% - 109% | nih.gov |
| Corn | LC-MS | 200 and 500 ng/g | 90.4% - 101% | researchgate.net |
| Cereals | HPLC-FLD | Not specified | 93% | vup.sk |
Derivatization Techniques for Enhanced Detection
Since fumonisins lack a native chromophore or fluorophore, derivatization is often necessary for their detection by HPLC with fluorescence or UV detectors. scielo.brnih.govmrc.ac.za This process involves a chemical reaction to attach a fluorescent or UV-absorbing tag to the fumonisin molecule.
A widely used derivatization reagent is o-phthaldialdehyde (OPA), which reacts with the primary amino group of the fumonisin molecule in the presence of a thiol, such as 2-mercaptoethanol (B42355) (MCE), to form a highly fluorescent isoindole derivative. researchgate.netscielo.brtandfonline.com This pre-column or post-column derivatization significantly enhances the sensitivity of detection. researchgate.netrsc.org However, the OPA-fumonisin derivative can be unstable at room temperature, but its stability is improved at lower temperatures (e.g., 4°C). nih.gov
Other derivatization reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl), which also reacts with the primary amine to produce a stable, fluorescent derivative suitable for HPLC analysis. nih.govscience.gov
In methods employing these derivatization techniques, this compound serves as an indispensable internal standard. It undergoes the same derivatization reaction as the native Fumonisin B1. By comparing the signal of the derivatized analyte to the derivatized internal standard, analytical methods can achieve high levels of accuracy and precision, correcting for inconsistencies in the derivatization reaction efficiency and injection volume. chromatographyonline.com
Table 3: Common Derivatization Reagents for Fumonisin B1 Analysis
| Reagent | Detection Method | Key Features | Reference |
| o-phthaldialdehyde (OPA) with 2-mercaptoethanol | HPLC-FLD | Forms highly fluorescent isoindole derivative; derivative stability is temperature-dependent. | researchgate.netnih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-FLD | Forms stable, fluorescent derivative; suitable for quantifying FB1 and FB2 in feed. | nih.govscience.gov |
Elucidation of Fumonisin B1 Biotransformation and Metabolic Fate Via 13c4 Tracing
In Vitro Metabolic Pathway Delineation Using Fumonisin B1-¹³C₄
In vitro studies using Fumonisin B1-¹³C₄ have been crucial in identifying the specific metabolic pathways and the enzymes and microbial communities involved in its transformation. These controlled environments allow for the detailed examination of metabolic processes without the complexities of a whole-animal system.
The liver is a primary site for the metabolism of xenobiotics, including mycotoxins. nih.gov Studies utilizing hepatic microsomes are essential for understanding the initial enzymatic transformations that Fumonisin B1 (FB1) undergoes. Research has shown that FB1 can be metabolized by ceramide synthase in the liver to form N-acyl-FB1 derivatives. nih.gov However, some studies on bovine liver microsomes did not detect significant biodegradation or metabolism of FB1 into its aminopolyol metabolites. nih.gov This suggests that the metabolic fate of FB1 in the liver can be species-dependent and may involve pathways other than simple hydrolysis by microsomal enzymes. nih.govnih.gov The use of ¹³C₄-labeled FB1 in such studies would allow for the unambiguous identification and quantification of even minor metabolites formed by hepatic enzymes.
The gut microbiota plays a significant role in the biotransformation of various ingested compounds. mdpi.com In the case of fumonisins, the intestinal microflora has been shown to be capable of hydrolyzing the parent toxin. mdpi.comresearchgate.net Studies have demonstrated that the cecal chime of pigs can partially hydrolyze FB1. mdpi.com In vitro fermentation models using gut microbiota have confirmed the transformation of FB1, although the extent of this transformation can vary. mdpi.comnih.gov For instance, some research indicates that FB1 is poorly metabolized by ruminal microflora, suggesting that the tolerance of ruminants to higher levels of FB1 is not due to extensive detoxification in the rumen. mdpi.comnih.gov The use of Fumonisin B1-¹³C₄ in these in vitro gut models enables precise tracking of the label as it is incorporated into various metabolites by the gut microbes.
A major metabolic pathway for Fumonisin B1 is the hydrolysis of its two tricarballylic acid side chains, resulting in the formation of hydrolyzed Fumonisin B1 (HFB1). researchgate.netagscientific.comcore.ac.uk This hydrolysis can occur through alkaline conditions, such as during the nixtamalization of maize, or through enzymatic action by carboxylesterases present in the gut microbiota. nih.govresearchgate.netiarc.fr HFB1 is considered to be less toxic than its parent compound, FB1. researchgate.netnih.gov The use of ¹³C₄-labeled FB1 allows for the definitive identification of HFB1 as a direct metabolite. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be used to trace the ¹³C label from the parent compound to HFB1 and other potential metabolites. mdpi.com
In addition to hydrolysis, another significant metabolic transformation of FB1 is N-acylation. nih.govnih.govnih.gov This process, catalyzed by ceramide synthase, involves the attachment of a fatty acid to the primary amine group of the fumonisin backbone. nih.govnih.gov This results in the formation of N-acyl-Fumonisin B1, a metabolite that is structurally similar to ceramides. nih.gov In vitro studies using mammalian cells have shown that different ceramide synthase isoforms can produce N-acyl fumonisins with varying acyl chain lengths. nih.gov The use of Fumonisin B1-¹³C₄ is critical in these studies to confirm that the detected N-acyl derivatives originate from the administered FB1 and to characterize the specific fatty acids that are incorporated.
Identification of Hydrolyzed Fumonisin B1 (HFB1) and Other Metabolites
In Vivo Metabolic Tracing with Fumonisin B1-¹³C₄ in Animal Models
In vivo studies using Fumonisin B1-¹³C₄ in animal models provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion of the mycotoxin in a whole organism. The ¹³C label acts as a tracer, allowing researchers to follow the fate of the molecule and its metabolites in various tissues and excreta. nih.gov
Following administration of Fumonisin B1-¹³C₄ to animal models, the distribution and accumulation of the parent compound and its metabolites can be tracked in different organs. The primary target organs for fumonisin toxicity are the liver and kidneys. nih.govnih.gov Studies have identified N-acyl derivatives of FB1 in both the liver and kidneys of rats, with the acyl chain length of these metabolites varying between the two organs. nih.gov For example, C16 derivatives were found to be predominant in the kidney, while C24 derivatives were more prevalent in the liver. nih.gov The use of ¹³C₄-labeled FB1 allows for the accurate quantification of these metabolites in different tissues, providing valuable data on tissue-specific metabolism and accumulation. This information is crucial for understanding the mechanisms of organ-specific toxicity.
Table 1: Key Metabolites of Fumonisin B1
| Metabolite Name | Abbreviation | Formation Pathway |
| Hydrolyzed Fumonisin B1 | HFB1 | Hydrolysis of tricarballylic acid side chains |
| N-Acyl-Fumonisin B1 | - | N-acylation by ceramide synthase |
Differential Metabolic Pathways Across Animal Species
The metabolic fate of Fumonisin B1 (FB1) is not uniform across the animal kingdom, with significant variations observed in absorption, distribution, metabolism, and excretion (ADME). The use of isotopically labeled compounds like Fumonisin B1-¹³C₄ is critical for accurately tracing these species-specific pathways.
In monogastric animals such as pigs, FB1 is poorly absorbed from the gastrointestinal tract, and a large portion is excreted unchanged in the feces. wikipedia.org However, the small amount that is absorbed primarily accumulates in the liver and kidneys. wikipedia.orgmdpi.com Studies in pigs have shown that exposure to FB1 leads to an elevation of the sphinganine-to-sphingosine (Sa/So) ratio in serum and organs, a key biomarker of effect for fumonisin exposure. nih.govingentaconnect.com
In contrast, ruminants exhibit more complex metabolism, largely due to the microbial activity in the rumen. Some gut bacteria can partially or fully hydrolyze FB1. nih.gov For instance, in vervet monkeys, partially and fully hydrolyzed FB1 has been recovered in feces, indicating metabolism mediated by gut bacteria. nih.gov Similarly, studies in cattle have explored the transformation of FB1 in the rumen.
Rats also demonstrate organ-specific differences in FB1 metabolism and accumulation. The kidney is often more sensitive to FB1 toxicity than the liver, which corresponds with a higher accumulation of the toxin and its metabolic indicators, like sphinganine-1-phosphate, in kidney tissue over time. jst.go.jpresearchgate.net The table below summarizes key metabolic characteristics in different species.
| Animal Species | Primary Target Organs | Key Metabolic Characteristics | Primary Excretion Route |
|---|---|---|---|
| Pigs | Liver, Kidneys, Lungs | Poor absorption; rapid elimination. wikipedia.org Causes porcine pulmonary edema. wikipedia.org | Feces |
| Rats | Liver, Kidneys | Poorly absorbed but accumulates in liver and kidneys. wikipedia.orgmdpi.com Organ-specific differences in sphingoid base accumulation. jst.go.jpresearchgate.net | Feces, Urine mdpi.com |
| Horses | Brain, Liver | Causes equine leukoencephalomalacia. wikipedia.org | Feces |
| Vervet Monkeys | Liver, Kidneys | Partial hydrolysis in the gut by microflora. wikipedia.orgnih.gov | Feces |
Pharmacokinetic and Toxicokinetic Profiling Utilizing Fumonisin B1 13c4 As a Tracer
Excretion Kinetics of Fumonisin B1-13C4 and its Metabolites
Biliary and Renal Clearance Pathways
Studies utilizing isotopically labeled Fumonisin B1 (FB1), such as with Carbon-14, have been crucial in defining its clearance mechanisms. nih.gov These tracer studies reveal that after systemic absorption, FB1 is subject to both biliary and renal clearance.
Excretion in Biological Fluids and Waste
The ultimate fate of this compound, as a tracer for FB1, is its removal from the body through various biological fluids and waste products. The primary routes are fecal and urinary excretion, which directly reflect the contributions of biliary and renal clearance, respectively.
Fecal Excretion: The predominant route of elimination for FB1 is via the feces. nih.gov This is largely due to the compound's poor absorption from the gastrointestinal tract. who.int Following oral administration in studies with radiolabeled FB1, a very high percentage of the tracer, sometimes up to 80%, is recovered in the feces. nih.gov This fecal recovery consists of both the unabsorbed fraction of the initial dose and the portion that was absorbed, entered systemic circulation, and was subsequently excreted into the bile. nih.gov In swine, FB1 and its metabolites have been detected in feces, with concentrations peaking around 48 hours post-administration in some experimental setups. mdpi.com
Urinary Excretion: Urinary excretion represents a minor but important pathway for the elimination of systemically available FB1. wur.nl Across different species, the amount of FB1 recovered in urine is consistently low, generally in the range of 1-3% of the administered dose. nih.govwur.nl This limited urinary output is a key characteristic of FB1's toxicokinetic profile. wur.nl
The following table summarizes typical excretion patterns of Fumonisin B1 as determined in tracer studies.
| Excretion Route | Species | Percentage of Administered Dose Recovered | Reference |
|---|---|---|---|
| Feces (via Oral Administration) | Rat | Up to 80% | nih.gov |
| Urine (via Oral Administration) | Rat | Up to 3% | nih.gov |
| Feces (via Intravenous Administration) | Rat | Up to 35% | nih.gov |
| Urine (General) | General | Approximately 1-2% | wur.nl |
Development of Pharmacokinetic and Toxicokinetic Models Based on this compound Data
Data derived from tracer studies using this compound are fundamental for constructing and validating pharmacokinetic (PK) and toxicokinetic (TK) models. eu-parc.eu These mathematical models are essential tools for describing and predicting the time course of a chemical's disposition in the body. eu-parc.eu
PK/TK models for fumonisins aim to quantify the rates of absorption, distribution, metabolism, and excretion. For instance, after intravenous administration in studies with broiler chickens and turkey poults, the plasma concentration-time data for FB1 and its metabolites were fitted to multi-compartmental models. mdpi.comnih.govcore.ac.uk These models allow for the calculation of key parameters that define the toxin's behavior in the body.
A two-compartment model with first-order elimination has been successfully applied to describe the kinetics of hydrolyzed fumonisin B1 (HFB1) in broiler chickens following intravenous administration. mdpi.comnih.govresearchgate.net Similarly, a three-compartment open model was used to describe FB1 kinetics in turkey poults. core.ac.uk
The parameters derived from these models provide a quantitative understanding of the compound's kinetics.
The table below presents examples of toxicokinetic parameters for fumonisin metabolites derived from compartmental modeling in broiler chickens.
| Toxicokinetic Parameter | Symbol | Value (for HFB1 in Broiler Chickens) | Unit | Reference |
|---|---|---|---|---|
| Total Body Clearance | Cl | 16.39 | L/kg·h | mdpi.comnih.gov |
| Intercompartmental Flow | - | 8.34 | L/kg·h | mdpi.comnih.gov |
| Distribution Half-life | T1/2α | 0.09 | h | mdpi.com |
| Elimination Half-life | T1/2β | 0.69 | h | mdpi.com |
| Mean Residence Time | MRT | 0.53 | h | mdpi.com |
| Elimination Rate Constant | ke | 4.4 | h⁻¹ | mdpi.com |
These models, built upon precise data from tracer compounds like this compound, are invaluable for risk assessment. eu-parc.eu They allow for the extrapolation between species and the prediction of tissue concentrations under different exposure scenarios, thereby providing a scientific basis for understanding the potential impacts of fumonisin exposure.
Mechanistic Investigations of Fumonisin B1 Action Through Isotopic Labeling Approaches
Elucidation of Sphingolipid Metabolism Disruption
Fumonisin B1's primary mechanism of toxicity involves the disruption of sphingolipid metabolism. ecronicon.net Sphingolipids are crucial components of cell membranes and are involved in vital cellular processes like cell growth, differentiation, and apoptosis. ecronicon.netresearchgate.net The structural similarity between fumonisins and sphingoid bases, such as sphinganine (B43673) (Sa) and sphingosine (B13886) (So), is the basis for this interference. mdpi.commdpi.com
The central event in fumonisin-induced toxicity is the potent inhibition of the enzyme ceramide synthase (CerS), also known as sphingosine N-acyltransferase. ecronicon.netjst.go.jp This enzyme is responsible for the N-acylation of sphingoid bases to form ceramides, a critical step in sphingolipid biosynthesis. jst.go.jpnih.gov Fumonisin B1 acts as a competitive inhibitor of CerS, binding to the sites for both the sphingoid base and the fatty acyl-CoA. nih.govwikipedia.orgbiorxiv.org
The use of Fumonisin B1-13C4 is instrumental in these mechanistic studies. The isotopic label allows for precise quantification of the inhibitor's binding to ceramide synthase and helps in detailed kinetic analyses. nih.govinvivochem.com By tracing the 13C4-labeled molecule, researchers can differentiate the inhibitor from its endogenous analogues, providing a clear picture of its competitive interaction at the enzyme's active site. wikipedia.orgbiorxiv.org Studies have established that FB1 inhibits ceramide synthase with high potency. focusbiomolecules.com For instance, in rat liver microsomes, 50% inhibition was observed at a concentration of approximately 0.1 µM. invivochem.comnih.gov The structural similarity of the aminopentol (B8107646) part of FB1 to sphinganine allows it to interact with the sphinganine-binding site, while its negatively charged tricarballylic acid groups may interfere with the fatty acyl-CoA binding site. wikipedia.org
A direct and measurable consequence of ceramide synthase inhibition by Fumonisin B1 is the accumulation of its substrates, primarily sphinganine (Sa) and, to a lesser extent, sphingosine (So). nih.govresearchgate.net This blockage leads to a significant increase in the cellular concentrations of these free sphingoid bases. researchgate.net Consequently, the ratio of sphinganine to sphingosine (Sa:So) in tissues, blood, and urine becomes markedly elevated. mdpi.comtandfonline.com This increased Sa:So ratio is now widely recognized as a sensitive and reliable biomarker for fumonisin exposure in both animals and humans. mdpi.comiarc.frengormix.com
In research settings, this compound can be used to induce this effect in a controlled manner, allowing for precise time-course studies of the alteration in the Sa:So ratio. While the label is on the fumonisin molecule itself, its application allows for the exact correlation between the amount of inhibitor present and the resulting metabolic disruption. Studies have shown a near-linear increase of the Sa:So ratio in relation to the fumonisin dose and duration of exposure. mdpi.com The inhibition of CerS not only increases Sa and So but also their phosphorylated derivatives, sphinganine-1-phosphate (Sa-1-P) and sphingosine-1-phosphate (So-1-P). nih.govtandfonline.com The elevation of the Sa-1-P/So-1-P ratio can be an even more sensitive biomarker for fumonisin exposure than the Sa/So ratio. tandfonline.com
Sphingolipid metabolism consists of multiple interconnected pathways, including the de novo synthesis pathway and the salvage pathway. nih.gov The de novo pathway begins with the condensation of serine and palmitoyl-CoA to eventually produce sphinganine, which is then acylated by CerS to form dihydroceramide. nih.govresearchgate.net The salvage pathway involves the breakdown of complex sphingolipids back to sphingosine, which can then be re-acylated by CerS to form ceramide. nih.gov
Fumonisin B1 disrupts both of these critical pathways by inhibiting the common enzyme, ceramide synthase. nih.govwikipedia.org This blocks the formation of ceramide from both newly synthesized sphinganine (de novo) and recycled sphingosine (salvage). nih.govwikipedia.org Using this compound as a specific inhibitor, in conjunction with other labeled precursors like [14C]serine, allows researchers to meticulously trace and quantify the flux through these pathways. nih.gov Such studies have demonstrated that FB1 potently inhibits de novo sphingolipid biosynthesis, leading to a reduction in the synthesis of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. nih.govfocusbiomolecules.com The continued activity of the initial enzymes in the de novo pathway, despite the downstream block, exacerbates the accumulation of sphinganine and its metabolites, contributing to the "perfect storm" of metabolic disruption. researchgate.net
Tracing Alterations in Sphinganine and Sphingosine Ratios (Sa:So)
Investigations into Downstream Cellular and Molecular Perturbations
The disruption of the finely tuned sphingolipid metabolism by Fumonisin B1 triggers a cascade of downstream cellular stress responses. researchgate.net The accumulation of certain sphingoid bases and the depletion of others lead to significant cellular and molecular perturbations, including oxidative stress and endoplasmic reticulum (ER) stress. ecronicon.netresearchgate.net
A significant consequence of Fumonisin B1 exposure is the induction of oxidative stress. wikipedia.orgmdpi.com This is characterized by an overproduction of reactive oxygen species (ROS) and an imbalance in the cellular redox state. ecronicon.netd-nb.info The accumulation of ROS can lead to lipid peroxidation, damaging cell membranes, and can also cause oxidative damage to DNA and other cellular components. ecronicon.netmdpi.com Studies have shown that FB1 exposure leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and can deplete cellular levels of antioxidants like glutathione (B108866) (GSH). mdpi.comtandfonline.com
While the isotopic label in this compound does not directly measure ROS, its use as the initiating toxicant allows for precise, time-dependent studies of the onset of oxidative stress following CerS inhibition. d-nb.inforesearchgate.net This helps to establish a clear causal link between the disruption of sphingolipid metabolism and the subsequent oxidative damage. mdpi.com
The endoplasmic reticulum (ER) is the primary site of sphingolipid biosynthesis in the cell. mdpi.com The inhibition of ceramide synthase and the resulting accumulation of substrates and depletion of products within the ER can lead to ER stress. researchgate.netfrontiersin.org This condition triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR). frontiersin.orgmdpi.com The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. mdpi.com
Studies have shown that FB1 exposure activates the UPR, which can be a critical event in its toxic effects. mdpi.comnih.gov For example, research has demonstrated that FB1-induced hepatotoxicity involves the activation of the IRE1α arm of the UPR. mdpi.comnih.gov Using this compound to initiate a traceable disruption allows for detailed investigation into how specific alterations in sphingolipid species, caused by the inhibitor, trigger the different arms of the UPR. researchgate.net
Autophagy and Programmed Cell Death Mechanisms
Fumonisin B1 (FB1) is a potent inducer of programmed cell death (PCD) and autophagy across various biological systems. nih.govnih.govfrontiersin.orgsciopen.comwikipedia.org The earliest histological changes observed in the liver and kidneys of animals treated with FB1 are an increase in apoptosis, which is followed by regenerative cell proliferation. wikipedia.org This induction of apoptosis is considered a primary contributor to the toxin's carcinogenic effects. wikipedia.org
Mechanistic studies in monkey kidney MARC-145 cells revealed that FB1 triggers a caspase-independent form of programmed cell death that is accompanied by the induction of autophagy. nih.gov The inhibition of this autophagic process, either through chemical inhibitors or RNA interference, significantly reduced FB1-induced cell death, indicating that autophagy is a key mechanism in the nephrotoxic effects of the compound. nih.gov Further investigation identified the disruption of sphingolipid metabolism as the initial event that activates the ERN1-MAPK8/9/10 signaling pathway, which plays a critical role in mediating the autophagic cell death caused by FB1 exposure. nih.gov
In plant models, such as Arabidopsis thaliana cell cultures, FB1 is a strong inducer of PCD. nih.govfrontiersin.orgd-nb.info It causes a rapid cell death event that is associated with oxidative and nitrosative bursts. nih.govd-nb.info Studies on porcine oocytes have also shown that FB1 induces both apoptosis and autophagy, which contributes to its reproductive toxicity by inhibiting oocyte maturation. sciopen.com The accumulation of sphingoid bases like sphinganine and sphingosine, a direct result of FB1's inhibition of ceramide synthase, is a primary cause of its cytotoxicity, as these bases are known to induce apoptosis. wikipedia.orgnih.gov
Gene Expression Modulation, Including Cytochrome P450 (CYP) Isoenzymes
Fumonisin B1 significantly modulates the expression of various genes, notably those encoding for cytochrome P450 (CYP) isoenzymes, which are crucial for metabolizing foreign substances. nih.govnih.gov The toxin has been shown to impact the CYP450 enzyme system in animals, leading to cellular damage. nih.gov
In a rat hepatoma cell line (H4IIE), FB1 caused a slight increase in the activity and transcription of cyp1A. nih.gov This was associated with the activation of the aryl hydrocarbon receptor (Ahr), a key transcription factor that regulates the expression of cyp1A and other genes. nih.gov Similar effects were observed in rat spleen mononuclear cells, where FB1 induced the overexpression of both cyp1A and ahr genes. nih.gov Research indicates that the activation of the Ahr pathway is a potential toxicity mechanism for FB1. nih.gov
A 2025 study using quail as an animal model demonstrated that FB1 exposure significantly affects the mRNA levels of intestinal CYP450 enzymes. nih.gov This impact was linked to the activity of nuclear receptors (NXRs) such as AHR, the constitutive androstane (B1237026) receptor (CAR), and the pregnane (B1235032) X receptor (PXR), which are known to regulate CYP enzyme systems. nih.gov Beyond the CYP system, FB1 exposure in the quail intestine also led to a significant upregulation of genes related to inflammation, including Toll-like receptor 4 (TLR4), NF-kB, TNF-α, COX-2, and iNOS, suggesting that FB1 can induce intestinal inflammation via the TLR4 pathway. nih.gov
Effects on Phospholipid Biosynthesis and Fatty Acid Composition
Fumonisin B1 interferes with fatty acid metabolism, leading to significant alterations in the phospholipid profiles and fatty acid composition of cellular membranes. iarc.frnih.gov These changes can affect membrane rigidity and cellular signaling processes. nih.gov
Similar effects have been documented in animal models. In laying hens, exposure to a diet containing FB1 led to an increase in saturated and monounsaturated fatty acids and a significant decrease in both n-3 and n-6 polyunsaturated fatty acids in kidney phospholipids. researchgate.net A study in adult male rabbits exposed to a fumonisin B series mixture found notable alterations in the total phospholipid fatty acid profiles, particularly in the kidney and spleen. researchgate.net
Table 1: Reported Effects of Fumonisin B1 on Fatty Acid Composition
| Biological System | Tissue/Cell Type | Observed Changes in Fatty Acid Composition | Reference |
| Rat | Primary Hepatocytes | Increase in C18:2ω6 (linoleic acid); Decrease in C20:4ω6 (arachidonic acid); Increase in saturated and mono-unsaturated FAs; Decrease in P/S ratio. | nih.gov |
| Laying Hen | Kidney | Increase in saturated and monounsaturated FAs; Decrease in n-3 and n-6 polyunsaturated FAs (e.g., C22:6n3 and C20:4n6). | researchgate.net |
| Rabbit | Kidney & Spleen | Alterations in total phospholipid fatty acid profiles, including changes in C20:5n3, C18:0, C18:1n7, C22:0, and C20:4n6. | researchgate.net |
Development of In Vitro and In Vivo Models for Mechanistic Studies
Cell Culture Systems for Molecular Pathway Analysis
A variety of in vitro cell culture systems have been instrumental in dissecting the molecular pathways affected by Fumonisin B1. These models allow for controlled experiments to investigate specific cellular responses to the toxin.
Monkey Kidney Cells (MARC-145 & CV-1): MARC-145 cells have been used to demonstrate that FB1 induces autophagy-mediated cell death through the ERN1-MAPK8/9/10 pathway. nih.gov CV-1 cells were used to study cell-cycle arrest, revealing that FB1 treatment leads to the dephosphorylation of the retinoblastoma (Rb) protein and repression of cyclin-dependent kinase 2 (CDK2) activity. nih.gov
Rat Hepatoma Cells (H4IIE): The H4IIE cell line has been employed to study the effects of FB1 on gene expression, specifically showing its ability to induce cyp1A transcription and activate the aryl hydrocarbon receptor (Ahr) pathway. nih.gov
Primary Rat Hepatocytes: These primary cells have been crucial for investigating FB1's impact on lipid metabolism, showing that it disrupts the omega-6 fatty acid pathway and alters the fatty acid composition of phospholipids. iarc.frnih.gov
Arabidopsis thaliana Cell Cultures: As a plant model system, Arabidopsis cell cultures have been used to study FB1-induced programmed cell death (PCD), demonstrating that the toxin causes rapid cell death accompanied by oxidative and nitrosative stress and modulates the expression of genes related to PCD and stress responses. nih.govd-nb.info
Table 2: Summary of Cell Culture Models for Fumonisin B1 Mechanistic Studies
| Cell Culture System | Cell Type | Key Molecular Pathways Analyzed | Reference |
| MARC-145 | Monkey Kidney Epithelial | Autophagy, Programmed Cell Death, ERN1-MAPK8/9/10 Signaling | nih.gov |
| CV-1 | Monkey Kidney Fibroblast | Cell-Cycle Arrest, Retinoblastoma (Rb) Protein Phosphorylation, CDK Inhibition | nih.gov |
| H4IIE | Rat Hepatoma | Cytochrome P450 (Cyp1A) Induction, Aryl Hydrocarbon Receptor (Ahr) Pathway | nih.gov |
| Primary Rat Hepatocytes | Rat Liver | Phospholipid Biosynthesis, Fatty Acid Metabolism (Omega-6 Pathway) | nih.gov |
| Arabidopsis thaliana | Plant Suspension Culture | Programmed Cell Death (PCD), Oxidative Stress, Gene Expression | nih.govd-nb.info |
Animal Models for Integrated Biological Responses
In vivo animal models are essential for understanding the integrated biological responses to Fumonisin B1, as they allow for the study of effects at the level of the whole organism, including tissue-specific toxicity and inter-organ effects. unl.edu
Rats and Mice: Rodent models have been fundamental in establishing the carcinogenicity of FB1, which causes renal carcinomas in male rats and liver cancer in female mice. wikipedia.orgunl.edu Studies in rats using [¹⁴C]fumonisin B1 showed that while absorption is poor, the highest concentrations of the toxin accumulate in the liver and kidneys. nih.gov
Quail: This avian model has been used to investigate intestinal toxicity. nih.gov Studies in quail have shown that FB1 induces intestinal tissue damage by triggering oxidative stress pathways and modulating the expression of intestinal CYP450 isoenzymes. nih.gov
Rabbits: Rabbits have been used to assess differential organ responses to fumonisins. researchgate.net This model has been effective in showing alterations in membrane fatty acid composition, oxidative markers, and histopathology in the kidney, liver, and spleen. researchgate.net
Pigs: The pig is a highly relevant model due to its sensitivity to FB1, which causes porcine pulmonary edema. wikipedia.org Piglets have also been used as a model for studying fumonisin detoxification strategies that could be applicable to humans. mdpi.com
Non-human Primates (Vervet Monkeys): These primates have been used in toxicokinetic studies, which have shown that, similar to other species, FB1 is poorly absorbed from the gastrointestinal tract. nih.gov
Applications of Fumonisin B1 13c4 in Exposure Assessment and Environmental Fate Studies
Precision Assessment of Dietary Exposure to Fumonisin B1
The use of Fumonisin B1-¹³C₄ is fundamental to achieving high precision in studies assessing human and animal exposure to Fumonisin B1 through diet.
Stable isotope dilution analysis (SIDA) using Fumonisin B1-¹³C₄ coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a state-of-the-art method for the precise quantification of Fumonisin B1 in complex food and feed matrices. hpst.czfda.gov This internal standard is added to samples at the beginning of the analytical process, ensuring that any loss of the analyte during preparation is mirrored by a proportional loss of the standard. fda.gov This approach effectively corrects for matrix effects, which are common interferences from other components in the sample that can suppress or enhance the instrument's signal, and accounts for losses during extraction. libios.frhpst.cz
Research has demonstrated the robustness of this methodology across various commodities. For example, a validated LC-MS/MS method for analyzing fumonisins in broiler chicken feed and excreta using their corresponding ¹³C-labeled internal standards showed excellent performance. mdpi.com The method achieved high accuracy, with recoveries ranging from 82.6% to 115.8%, and good precision, with relative standard deviations (RSD) between 3.9% and 18.9%. mdpi.comresearchgate.net The limits of quantitation (LOQs) in these matrices were established at 160 μg/kg. mdpi.com Similarly, a multi-mycotoxin method for maize analysis using uniformly ¹³C-labeled internal standards, including Fumonisin B1-¹³C₃₄, reported apparent recoveries between 88% and 105% with RSDs for the entire method ranging from 4% to 11%. hpst.cz
Table 1: Performance of Analytical Methods Using Fumonisin B1-¹³C₄ as an Internal Standard
| Matrix | Analytical Method | Recovery Rate (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| Chicken Feed & Excreta | LC-MS/MS | 82.6 - 115.8 | 3.9 - 18.9 | 160 µg/kg | mdpi.comresearchgate.net |
| Maize | UHPLC-MS/MS | 88 - 105 | 4 - 11 | Not Specified | hpst.cz |
| Corn, Peanut Butter, Wheat Flour | LC-MS/MS | Not Specified | Not Specified | Not Specified | fda.gov |
Fumonisin B1-¹³C₄ is indispensable for biomarker-based studies that aim to quantify internal exposure to the toxin. Unmetabolized Fumonisin B1 excreted in urine (UFB1) has been validated as a useful biomarker for assessing recent dietary exposure. nih.govmedrxiv.org The accurate measurement of these low-level biomarkers in complex biological fluids like urine and blood is challenging but is made reliable through the use of ¹³C-labeled internal standards in LC-MS/MS analysis. nih.govfood.gov.uk
Studies have successfully used this approach to link dietary intake with biomarker levels. A South African intervention study among subsistence farmers found a significant positive correlation (r=0.4972, P<0.01) between individual Fumonisin B1 intake from maize porridge and the concentration of UFB1 normalized for creatinine. nih.gov This research estimated that, on average, about 0.075% of the ingested Fumonisin B1 is excreted in the urine. nih.gov Another study involving human volunteers found that urinary Fumonisin B1 excretion peaked soon after consumption of contaminated food and decreased rapidly once consumption ceased, with an average total urinary excretion of 0.5% of the intake. researchgate.net These findings underscore the value of UFB1 as a short-term exposure biomarker and highlight the critical role of Fumonisin B1-¹³C₄ in generating the precise quantitative data needed for such human biomonitoring studies. nih.govresearchgate.net
Quantification in Food and Feed Matrices
Investigation of Fumonisin B1 Fate in Agricultural and Food Processing Systems
Understanding the fate of Fumonisin B1 during food processing is crucial for assessing consumer risk. Fumonisin B1-¹³C₄ is a powerful tool for tracing the toxin and its transformation products through various processing steps.
Thermal and alkaline processing methods can significantly alter the concentration and chemical form of Fumonisin B1. researchgate.netd-nb.info Extrusion cooking, a high-temperature, short-time process used to make breakfast cereals and snacks, has been shown to reduce detectable levels of Fumonisin B1. One study found that extruding contaminated cornmeal reduced Fumonisin B1 levels by 66.0%. nih.gov
Nixtamalization, the traditional alkaline cooking of maize with lime (calcium hydroxide) to produce masa for tortillas, also leads to a significant reduction in the parent toxin. scialert.netnih.gov This process, however, does not entirely eliminate the risk, as it hydrolyzes the tricarballylic acid side chains of Fumonisin B1 to form hydrolyzed Fumonisin B1 (HFB1). nih.govnih.gov While HFB1 is less toxic, its presence must be accounted for in a total risk assessment. nih.gov A study on tortilla production from naturally contaminated corn found that the final tortillas contained only 18.5% of the initial Fumonisin B1 concentration, with a significant portion of the original toxin being converted to HFB1 and removed in the steeping and washing waters. nih.gov The use of isotopically labeled standards is critical in such studies to accurately track the conversion of FB1 to HFB1 and other potential degradation products. nih.gov
Table 2: Effect of Food Processing on Fumonisin B1 (FB1) Levels
| Processing Method | Food Product | FB1 Reduction (%) | Key Transformation Product | Source |
|---|---|---|---|---|
| Extrusion | Cornmeal | 66.0% | Bound/Adducted FB1 | nih.gov |
| Extrusion with High-Amylose Starch | Cornmeal | 74.9% | Bound/Adducted FB1 | nih.gov |
| Nixtamalization | Tortillas | ~81.5% | Hydrolyzed Fumonisin B1 (HFB1) | nih.gov |
| Nixtamalization (Mayan method) | Tortillas | ~50% (total fumonisins) | Hydrolyzed Fumonisin B1 (HFB1) | nih.gov |
During processing, Fumonisin B1 can become covalently bound to matrix components like starch or proteins, forming what are often referred to as "hidden" or "masked" mycotoxins. d-nb.infoeuropa.eu These bound forms may not be detectable by standard analytical methods but can potentially be released during digestion. Research has shown that the addition of high-amylose corn starch to cornmeal before extrusion significantly enhances the reduction of detectable Fumonisin B1, from 66.0% with extrusion alone to 74.9%. nih.gov This suggests that the toxin binds to the starch macromolecules, effectively sequestering it within the food matrix. nih.gov Similarly, studies have investigated the formation of N-(carboxymethyl)fumonisin B₁, a product formed from the reaction of Fumonisin B1 with reducing sugars during heating. nih.govacs.org Labeled standards are essential for studying these binding interactions and quantifying the formation of such modified adducts. nih.gov
Bioaccessibility refers to the fraction of a compound that is released from the food matrix into the gastrointestinal tract and thus becomes available for absorption by the body. To assess this, researchers employ in vitro digestion models that simulate the human digestive process. A study investigating extruded corn products used such a model to determine the bioaccessibility of Fumonisin B1. nih.gov It was found that the binding of Fumonisin B1 to high-amylose corn starch during extrusion was stable under simulated gastric conditions. nih.gov Consequently, the duodenal bioaccessibility of free Fumonisin B1 was significantly reduced, measuring lower than 35% in products made with the high-amylose starch ingredient. nih.gov This demonstrates that certain processing techniques can not only reduce the analytically detectable amount of the toxin but also limit its release during digestion, an effect that can be precisely studied using methodologies reliant on stable isotope standards.
Binding Interactions with Food Matrix Components
Research on Mitigation Strategies Aided by Fumonisin B1-13C4 Tracing
The development and validation of strategies to mitigate fumonisin contamination in food and feedstuffs rely heavily on accurate analytical methodologies. This compound, a stable isotope-labeled analogue of Fumonisin B1, serves as an indispensable tool in this research. libios.frresearchgate.net Its primary application is as an internal standard in stable isotope dilution assays (SIDA), most commonly employed with liquid chromatography-tandem mass spectrometry (LC-MS/MS). hpst.czresearchgate.net Because this compound has identical chemical and physical properties to the native toxin, it can be added to a sample at the beginning of the analytical process. researchgate.net This allows it to mimic the behavior of the naturally occurring Fumonisin B1 throughout extraction, cleanup, and analysis, effectively correcting for any loss of analyte or variations in instrument response (matrix effects). libios.frromerlabs.com The use of this compound ensures a high degree of accuracy and precision in quantifying the true levels of Fumonisin B1, which is critical for evaluating the effectiveness of any mitigation technique. hpst.cz
Efficacy of Mycotoxin Binders and Adsorbents
Mycotoxin binders are substances added to animal feed in small quantities to sequester mycotoxins, preventing their absorption from the gastrointestinal tract of the animal. mdpi.com Research to determine the efficacy of these binders involves in vitro and in vivo studies where feed contaminated with Fumonisin B1 is treated with a binder, and the reduction in available toxin is measured. nih.goveuropa.eu
Table 1: In Vitro Adsorption Efficacy of Various Mycotoxin Binders Against Fumonisin (FUM) This table is interactive. You can sort and filter the data by clicking on the headers.
| Mycotoxin Binder | Average Adsorption (%) | Notes | Source(s) |
|---|---|---|---|
| Activated Carbon (AC) | 50 ± 1.8 | Generally high affinity for fumonisins. | nih.govtdx.cat |
| Montmorillonite (MMT) | 50 ± 1.8 | A type of smectite clay. | nih.gov |
| Bentonite | 50 ± 1.8 | Clay composed primarily of montmorillonite. | nih.gov |
| Hydrated Sodium Calcium Aluminosilicate (HSCAS) | 50 ± 1.8 | Efficacy can vary based on specific mycotoxin. | nih.gov |
| Sepiolite | Data not reported | No adsorption data available for fumonisin in the reviewed study. | nih.gov |
| Clinoptilolite | Data not reported | No adsorption data available for fumonisin in the reviewed study. | nih.gov |
Evaluation of Enzymatic Detoxification Processes
Enzymatic detoxification is an emerging strategy that uses specific enzymes to degrade mycotoxins into non-toxic or less toxic compounds. nih.govnih.gov This method is considered environmentally friendly and highly specific. researchgate.net Research in this area focuses on identifying and characterizing enzymes that can effectively neutralize fumonisins and applying them to contaminated grains post-harvest. nih.gov
The key reaction in the enzymatic detoxification of Fumonisin B1 is the hydrolysis of its two tricarballylic acid side chains, a reaction catalyzed by enzymes known as carboxylesterases. nih.govresearchgate.net To evaluate the effectiveness of a candidate enzyme, such as the fumonisin esterase FumD, researchers conduct incubation assays. nih.gov In these experiments, Fumonisin B1 is incubated with the enzyme under various conditions (e.g., different pH, temperature, and time), and the reduction in the parent toxin concentration is measured. mycotoxinsite.com
The role of this compound is to serve as a robust internal standard for the LC-MS/MS methods used to quantify the remaining Fumonisin B1 and its hydrolyzed, detoxified products. hpst.cznih.gov This allows for the precise determination of the enzyme's activity and efficiency. Without such an accurate tracing and quantification method, it would be difficult to compare the efficacy of different enzymes or to optimize the conditions for complete detoxification. mycotoxinsite.com
Table 2: Examples of Enzymes Investigated for Fumonisin B1 Detoxification This table is interactive. You can sort and filter the data by clicking on the headers.
| Enzyme/Microorganism Source | Enzyme Type | Detoxification Mechanism | Source(s) |
|---|---|---|---|
| Exophiala spinifera | Carboxylesterase, Amino oxidase | De-esterification and deamination | nih.govresearchgate.net |
| Sphingopyxis macrogoltabida MTA144 | Carboxylesterase, Aminotransferase | De-esterification and deamination | nih.gov |
| FumD (FUMzyme®) | Fumonisin Esterase (EC 3.1.1.87) | Hydrolyses tricarballylic acid groups | nih.gov |
Development of Resistant Crop Varieties (Genetic Factors)
One of the most promising long-term strategies for controlling fumonisin contamination is the development of crop varieties, particularly maize, that are genetically resistant to infection by Fusarium species (like F. verticillioides) or to the accumulation of the toxin. mdpi.comresearchgate.net Research in this field involves screening existing maize genotypes and developing new ones through conventional breeding or genetic engineering to identify traits associated with reduced fumonisin levels. europa.eu
These studies require the analysis of fumonisin concentrations in a large number of grain samples from different crop varieties grown under various field conditions. europa.eu The accuracy of these analyses is paramount for correctly identifying resistant varieties and understanding the genetic basis of resistance. The use of this compound as an internal standard in LC-MS/MS analysis is critical for achieving the necessary precision and reliability. hpst.czresearchgate.net It enables researchers to confidently compare the low levels of fumonisins that might be present in resistant lines against the higher levels in susceptible lines, minimizing analytical uncertainty caused by matrix effects from the grain samples. researchgate.net This analytical rigor ensures that the genetic factors identified are genuinely linked to reduced mycotoxin accumulation and provides a solid foundation for breeding programs aimed at enhancing food and feed safety. researchgate.net
Table 3: Research Approaches for Developing Fumonisin-Resistant Maize This table is interactive. You can sort and filter the data by clicking on the headers.
| Research Focus | Methodology | Role of Accurate Fumonisin Quantification | Source(s) |
|---|---|---|---|
| Identification of Resistant Genotypes | Screening diverse maize hybrids and genotypes for Fumonisin B1 levels after fungal inoculation or under natural infection. | To reliably differentiate between resistant and susceptible varieties based on toxin concentration. | europa.eu |
| Fungicide Optimization | Applying different fungicide treatments and technologies to resistant/susceptible varieties to measure reduction in toxin. | To accurately quantify the synergistic effect of genetic resistance and chemical treatment. | europa.eu |
| Association with Agronomic Traits | Correlating fumonisin levels with factors like insect damage, drought stress, and hybrid adaptation. | To confirm that reduced toxin levels are due to genetic resistance and not just environmental factors. | researchgate.net |
Innovations and Future Directions in Fumonisin B1 13c4 Research
Integration of Multi-Omics Data with Fumonisin B1-13C4 Tracing
The integration of multi-omics technologies with stable isotope tracing provides a powerful approach to unravel the complex cellular responses to mycotoxin exposure. By using this compound to accurately measure the parent toxin's levels, researchers can confidently correlate these concentrations with global changes in metabolites, lipids, proteins, and gene transcripts.
Metabolomics and Lipidomics in Response to Fumonisin B1 Exposure
Metabolomics and lipidomics are powerful tools for investigating the global metabolic changes induced by Fumonisin B1. FB1 is known to disrupt sphingolipid metabolism by inhibiting the enzyme ceramide synthase. healthmatters.iomdpi.com This disruption leads to an accumulation of sphingoid bases like sphinganine (B43673) and sphingosine (B13886), a hallmark of FB1 exposure. researchgate.net
Recent studies have expanded upon this, using integrated metabolomics and lipidomics to explore broader metabolic disorders. In one study using rat intestinal epithelial cells (IEC-6), exposure to FB1, alone and in combination with other mycotoxins like deoxynivalenol (B1670258) (DON) and zearalenone (B1683625) (ZEN), led to significant metabolic disturbances. mdpi.comnih.gov A total of 2,011 metabolites and 670 lipids were identified, with dozens of compounds showing significant changes upon mycotoxin exposure. mdpi.comnih.gov These changes pointed towards damaged antioxidant capacity within the cells. mdpi.comnih.gov
Similarly, research in astrocyte-like C6 cells demonstrated that FB1 exposure induced oxidative stress and significantly altered the lipid profile. nih.gov Lipidomics analysis identified 263 lipids, with major changes observed in triglycerides, diglycerides, and phosphatidylcholines. nih.gov These studies highlight how lipid signaling is a crucial component of the cellular response to FB1. nih.gov
| Omics Field | Model System | Key Findings Related to Fumonisin B1 Exposure | Reference |
|---|---|---|---|
| Metabolomics & Lipidomics | Rat Intestinal Epithelial Cells (IEC-6) | Identified 2011 metabolites and 670 lipids; confirmed significant alterations in 37 compounds in the single-exposure group, indicating metabolic disorders and damaged antioxidant capacity. | mdpi.comnih.gov |
| Lipidomics | Maize (Zea mays L.) | Revealed a strong activation of oxylipin and sphingolipid signaling cascades in maize in response to F. verticillioides infection and FB1 accumulation. | nih.gov |
| Metabolomics & Transcriptomics | Mouse Liver | Unbiased analyses showed that FB1 exposure had a potent effect on liver metabolism, which was additive to the effects of diet-induced obesity. | csic.es |
| Lipidomics | Astrocyte-like C6 cells | Identified 263 lipids from 24 classes with significant changes; triglycerides, diglycerides, and phosphatidylcholines were among the major altered categories. | nih.gov |
Proteomics and Transcriptomics for Mechanistic Pathway Elucidation
Proteomics and transcriptomics provide deeper insight into the molecular mechanisms and signaling pathways affected by Fumonisin B1. By identifying differentially expressed genes and proteins, researchers can reconstruct the cellular response to the toxin.
A comparative proteomic analysis in intestinal porcine enterocyte (IPEC-J2) cells exposed to FB1 revealed the significant enrichment of proteins involved in multiple cancer pathways and the AGE/RAGE signaling pathway. cput.ac.za This suggests a complex network of cellular stress responses is activated. Transcriptomic studies in the model plant Arabidopsis thaliana have also been used to dissect the molecular events leading to programmed cell death induced by FB1. nih.gov
Furthermore, integrated analyses combining transcriptomics and proteomics are particularly powerful. Such studies can elucidate how FB1 affects key biological processes like fatty acid biosynthesis and cellular energy metabolism, potentially impairing mitochondrial functions. mdpi.com Research has also shown that FB1 can up-regulate the expression of genes related to the aryl hydrocarbon receptor (Ahr) and cytochrome P450 (Cyp) enzymes, such as cyp1A. This indicates that FB1 can influence xenobiotic metabolism pathways, which may enhance its own toxicity or that of other co-occurring toxins. mdpi.com
Development of Advanced In Vitro Models for Mechanistic Research
To better understand the human-relevant effects of Fumonisin B1, researchers are moving beyond traditional 2D cell cultures towards more physiologically relevant in vitro systems. The use of isotopically labeled standards like this compound is crucial in these complex models to accurately determine cellular uptake and metabolism.
Organ-on-a-Chip Technologies
Organ-on-a-chip (OOC) or microphysiological systems (MPS) are microfluidic devices that recreate the key functional units of human organs. mdpi.comeuropa.eufrontiersin.org These systems can model tissue-tissue interfaces, mechanical cues, and physiological fluid flow, offering a more realistic environment than static cultures. mdpi.comfrontiersin.org For mycotoxin research, OOC models of the gut, liver, and kidney are particularly relevant. frontiersin.orgcn-bio.com
For instance, a "human-on-a-chip" model can integrate several organ systems to study the systemic effects of a compound. mdpi.com While the application of OOC technology to study Fumonisin B1 specifically is still an emerging area, its potential is significant. mdpi.com A gut-on-a-chip model could be used to study FB1's impact on intestinal barrier integrity and nutrient absorption, while a liver-on-a-chip could elucidate its hepatotoxic mechanisms with greater accuracy than animal models, where species differences can be a confounding factor. cn-bio.com
3D Cell Culture Systems
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, represent another significant advance over 2D monolayers. nih.gov These models better replicate the cell-cell and cell-matrix interactions found in vivo, which can significantly influence cellular responses to toxins.
Research has demonstrated the potential of using 3D spheroids to assess the toxicity of mycotoxins, including Fumonisin B1. nih.gov Studies comparing 2D and 3D models have highlighted that the culture system can significantly influence cytotoxicity outcomes, emphasizing the need for more advanced, in vivo-like systems to accurately estimate health risks. mdpi.comnih.gov The development of relevant 3D cell models is considered a key step in improving the in vitro toxicological evaluation of mycotoxins and their mixtures. nih.gov
| Model Type | Description | Potential Application in Fumonisin B1 Research | Reference |
|---|---|---|---|
| Organ-on-a-Chip (OOC) | Microfluidic devices with living cells that replicate organ-level physiological functions. | Modeling FB1 effects on gut barrier function, liver metabolism, and kidney toxicity with high physiological relevance. | mdpi.comfrontiersin.orgcn-bio.com |
| 3D Spheroids | Self-assembled spherical clusters of cells that mimic tissue micro-architecture. | Assessing the cytotoxicity and mechanistic pathways of FB1 in a more realistic cellular context compared to 2D cultures. | mdpi.comnih.gov |
| Co-culture Models | Culturing two or more different cell types together to mimic tissue interactions. | Investigating the interaction between intestinal epithelial cells and immune cells during FB1 exposure. | nih.gov |
Application of this compound in Comparative Mycotoxicology
Fumonisin B1 rarely occurs in isolation; it is often found in food and feed along with other mycotoxins produced by Fusarium fungi, such as aflatoxins, deoxynivalenol, and zearalenone. mdpi.com Understanding the combined toxic effects (synergistic, additive, or antagonistic) of these mixtures is a critical area of research.
The use of this compound and other labeled standards allows for the precise quantification of each individual mycotoxin within a complex mixture during in vitro and in vivo experiments. This is essential for accurately assessing interactions. For example, studies on rat intestinal cells have shown that the combination of DON and FB1 can produce effects ranging from synergistic to antagonistic depending on the concentrations. mdpi.comnih.gov Another study demonstrated that FB1 could enhance the bioactivation and subsequent carcinogenicity of Aflatoxin B1 by up-regulating the cyp1A enzyme. These findings underscore the importance of studying mycotoxin mixtures, as single-toxin assessments may not accurately reflect real-world risks. nih.gov
Expanding the Scope of Isotopic Labeling for Fumonisin B1 Analogues
The successful application of this compound as an internal standard has catalyzed research into the synthesis and use of a broader range of isotopically labeled fumonisin analogues. This expansion is critical for the simultaneous and accurate quantification of multiple fumonisins, which often co-occur in contaminated commodities. jscimedcentral.comnih.gov The development of analogues for Fumonisin B2 (FB2) and Fumonisin B3 (FB3), among others, allows for a more comprehensive risk assessment of food and feed.
Researchers have utilized various isotopic labels, including Carbon-13 (¹³C), Deuterium (²H), and Carbon-14 (¹⁴C), to meet different analytical and research needs. hpst.cznih.gov While stable isotopes like ¹³C are preferred for internal standards in mass spectrometry due to their stability and the minimal mass difference from the native analyte, radioactive isotopes like ¹⁴C are invaluable for metabolic and toxicokinetic studies. hpst.czinvivochem.comnih.gov For instance, studies using L-[methyl-¹⁴C]methionine as a precursor have been successful in producing [¹⁴C]Fumonisin B1, enabling detailed investigation into its absorption, distribution, metabolism, and excretion. nih.gov
The synthesis of fully ¹³C-labeled fumonisins, such as Fumonisin B1-¹³C₃₄ and Fumonisin B3-¹³C₃₄, represents a significant advancement. caymanchem.comsigmaaldrich.comromerlabs.com These standards, where all carbon atoms are replaced with ¹³C, are ideal for stable isotope dilution assays (SIDA). hpst.cz This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). hpst.cznih.gov The availability of these varied labeled compounds enhances the reliability of multi-mycotoxin analysis and supports deeper investigations into the biosynthesis and toxicology of the entire fumonisin family. acs.org
Table 1: Examples of Isotopically Labeled Fumonisin Analogues and Their Applications This is an interactive table. You can sort and filter the data.
| Labeled Analogue | Isotopic Label | Primary Application | Key References |
|---|---|---|---|
| Fumonisin B1-¹³C₄ | ¹³C | Internal standard for Fumonisin B1 analysis. | cato-chem.com |
| Fumonisin B1-¹³C₃₄ | ¹³C (Uniformly labeled) | Internal standard for high-accuracy quantification of Fumonisin B1 via Stable Isotope Dilution Assays (SIDA) in LC-MS/MS. | hpst.czinvivochem.comsigmaaldrich.comromerlabs.com |
| Fumonisin B2-¹³C₃₄ | ¹³C (Uniformly labeled) | Internal standard for accurate quantification of Fumonisin B2 in multi-analyte methods. | romerlabs.com |
| Fumonisin B3-¹³C₃₄ | ¹³C (Uniformly labeled) | Internal standard for the quantification of Fumonisin B3 by GC- or LC-MS. | caymanchem.com |
| [¹⁴C]Fumonisin B1 | ¹⁴C (Radioisotope) | Used as a radiotracer in metabolic, toxicokinetic, and biosynthesis studies. | nih.gov |
Harmonization of Analytical Methodologies for Global Research Collaboration
Effective global monitoring and research collaboration on fumonisins are contingent upon the harmonization of analytical methodologies. researchgate.net Discrepancies in analytical methods among laboratories can lead to significant variability in reported data, hindering direct comparisons and global risk assessments. nih.govqascf.com Key international bodies, including the European Committee for Standardization (CEN) and the International Organization for Standardization (ISO), have established frameworks to promote standardized approaches. nih.govmdpi.com
A major focus of harmonization is the entire analytical workflow, from sampling to final detection. researchgate.netqascf.com The heterogeneous distribution of mycotoxins in bulk commodities like maize necessitates standardized sampling protocols to ensure that the laboratory sample is representative of the entire lot. qascf.comnih.gov Furthermore, consistency in sample preparation, particularly the extraction and clean-up steps, is crucial. The use of immunoaffinity columns (IAC) for the selective purification of fumonisins from complex food and feed matrices is a widely accepted and recommended practice that improves method accuracy and reproducibility. tandfonline.comvup.skr-biopharm.com
The adoption of validated analytical techniques is another cornerstone of harmonization. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) after derivatization is a common and reliable method. nih.govnih.gov However, the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly becoming the gold standard due to its high sensitivity, selectivity, and capacity for multi-mycotoxin analysis. nih.govresearchgate.net To ensure comparability of results from these advanced techniques, global collaboration requires:
Use of Certified Reference Materials (CRMs): The availability and use of CRMs and isotopically labeled internal standards, such as Fumonisin B1-¹³C₄, are essential for method validation and ongoing quality control. researchgate.netqascf.com
Participation in Proficiency Testing (PT) Schemes: Regular participation in PT schemes allows laboratories to benchmark their performance against others, identify potential issues, and demonstrate the reliability of their results. researchgate.netqascf.com
Standardized Performance Criteria: There is a need for consensus on definitions and calculations for key method performance parameters, including limits of detection (LOD), limits of quantification (LOQ), recovery rates, and measurement uncertainty. researchgate.netqascf.com
Through initiatives led by organizations like the International Atomic Energy Agency (IAEA), which supports capacity building in developing countries, the global community is moving towards more harmonized practices. iaea.org Such efforts are vital for protecting consumer health, facilitating international trade, and advancing our collective understanding of the global impact of fumonisins. researchgate.netiaea.org
Table 2: Key Areas for Harmonization in Fumonisin Analytical Methods This is an interactive table. You can sort and filter the data.
| Analytical Step/Parameter | Harmonization Challenge | Proposed Solution/Standard | Key References |
|---|---|---|---|
| Sampling | Non-uniform distribution of fumonisins in bulk commodities leads to high sampling variance. | Adherence to internationally recognized sampling plans (e.g., from EU regulations, ISO/CEN). | qascf.comnih.gov |
| Sample Preparation | Diverse extraction solvents and clean-up procedures can cause variable analyte recovery. | Standardized extraction protocols; widespread use of immunoaffinity column (IAC) clean-up. | tandfonline.comvup.sk |
| Analytical Technique | Use of various methods (ELISA, HPLC-FLD, LC-MS/MS) with different performance characteristics. | Validation of all methods against established performance criteria; promoting LC-MS/MS as a confirmatory method. | nih.govresearchgate.netnih.govnih.gov |
| Quantification | Matrix effects in LC-MS/MS; lack of appropriate standards. | Use of matrix-matched calibrants or stable isotope-labeled internal standards (e.g., Fumonisin B1-¹³C₄). | hpst.czresearchgate.net |
| Quality Control | Ensuring accuracy and comparability of results between different laboratories and countries. | Mandatory use of Certified Reference Materials (CRMs); regular participation in Proficiency Testing (PT) schemes. | researchgate.netqascf.com |
| Data Reporting | Inconsistent definitions and calculation of LOD, LOQ, and measurement uncertainty. | Global consensus and adoption of standardized definitions and calculation methods. | researchgate.netqascf.com |
Q & A
Q. How can researchers ensure reproducibility when publishing this compound methodologies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit protocols in repositories like Protocols.io , and share annotated spectra/chromatograms via platforms like Zenodo. Use standardized reporting checklists (e.g., ARRIVE for animal studies) and cite prior methods with modifications clearly highlighted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
